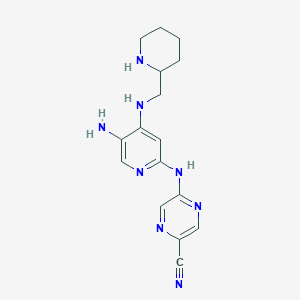
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazine ring and the subsequent functionalization to introduce the amino and piperidinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to modify the compound’s electronic properties.
Substitution: This is commonly used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as a halogen or alkyl group .
科学的研究の応用
5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, particularly enzymes involved in DNA repair.
作用機序
The compound exerts its effects primarily through the inhibition of CHK1. CHK1 is a serine-threonine kinase that plays a crucial role in the cellular response to DNA damage. By inhibiting CHK1, the compound prevents the repair of DNA breaks, thereby enhancing the cytotoxic effects of DNA-damaging agents. This makes it a promising candidate for combination therapy in cancer treatment .
類似化合物との比較
Similar Compounds
5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: Another CHK1 inhibitor with a similar structure but different substituents, leading to variations in potency and selectivity.
5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile: A precursor in the synthesis of various CHK1 inhibitors.
Uniqueness
The uniqueness of 5-((5-Amino-4-((piperidin-2-ylmethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific substituents, which confer high selectivity and potency for CHK1 inhibition. This makes it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C16H20N8 |
|---|---|
分子量 |
324.38 g/mol |
IUPAC名 |
5-[[5-amino-4-(piperidin-2-ylmethylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H20N8/c17-6-12-8-22-16(10-20-12)24-15-5-14(13(18)9-23-15)21-7-11-3-1-2-4-19-11/h5,8-11,19H,1-4,7,18H2,(H2,21,22,23,24) |
InChIキー |
XXIQECANVNQMHC-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)CNC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


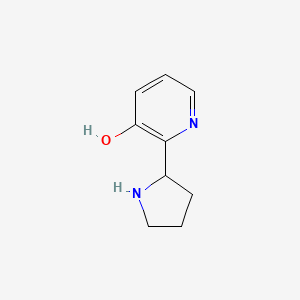



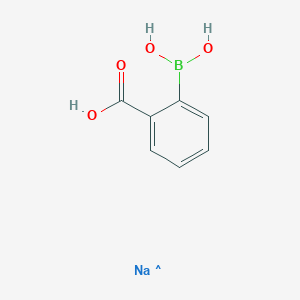
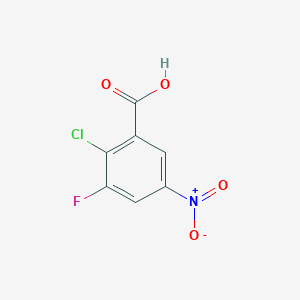
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)
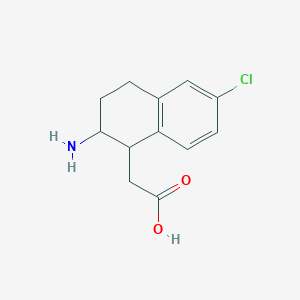
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)

![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
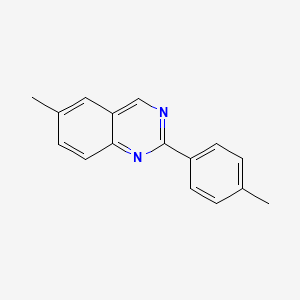
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
